Ondelopran

Übersicht

Beschreibung

2-NP-AOZ, also known as 3-[(2-nitrophenyl)methyleneamino]-2-oxazolidinone, is a chemical compound with the molecular formula C10H9N3O4. It is a derivatized metabolite of the nitrofuran antiprotozoal and antibacterial agent furazolidone. This compound is formed from the tissue-bound furazolidone metabolite 3-amino-2-oxazolidinone after acid hydrolysis and derivatization with o-nitrobenzaldehyde .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 2-NP-AOZ beinhaltet die Derivatisierung von 3-Amino-2-oxazolidinon mit o-Nitrobenzaldehyd. Die Reaktion findet typischerweise unter sauren Bedingungen statt, um die Bildung des gewünschten Produkts zu erleichtern .

Industrielle Produktionsmethoden: Industrielle Produktionsmethoden für 2-NP-AOZ sind nicht umfassend dokumentiert. Der Prozess beinhaltet im Allgemeinen die gleichen Prinzipien wie die Laborsynthese, die auf die industriellen Anforderungen skaliert werden. Dies beinhaltet die Verwendung geeigneter Reaktionsbehälter, Temperaturregelung und Reinigungsverfahren, um die Qualität und Ausbeute des Produkts zu gewährleisten.

Analyse Chemischer Reaktionen

Reaktionstypen: 2-NP-AOZ kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Nitrogruppe in 2-NP-AOZ kann unter bestimmten Bedingungen zu einer Aminogruppe reduziert werden.

Reduktion: Die Verbindung kann zu verschiedenen Derivaten reduziert werden, abhängig von den verwendeten Reagenzien und Bedingungen.

Substitution: Der Oxazolidinonring kann an Substitutionsreaktionen teilnehmen, was zur Bildung verschiedener substituierter Derivate führt.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.

Substitution: Substitutionsreaktionen können Reagenzien wie Alkylhalogenide oder Acylchloride unter basischen oder sauren Bedingungen beinhalten.

Wichtigste gebildete Produkte: Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Reduktion der Nitrogruppe zu Aminoderivaten führen, während Substitutionsreaktionen eine Vielzahl von substituierten Oxazolidinonen hervorbringen können .

4. Wissenschaftliche Forschungsanwendungen

2-NP-AOZ hat verschiedene wissenschaftliche Forschungsanwendungen, darunter:

5. Wirkmechanismus

2-NP-AOZ entfaltet seine Wirkung hauptsächlich durch seine Rolle als Metabolit von Furazolidon. Die Verbindung entsteht nach dem Metabolismus von Furazolidon in tierischen Geweben. Die beteiligten molekularen Ziele und Pfade umfassen die Wechselwirkung mit bakteriellen Enzymen und Proteinen, was zur Hemmung des bakteriellen Wachstums und der Aktivität führt .

Ähnliche Verbindungen:

3-Amino-2-oxazolidinon (AOZ): Die Ausgangssubstanz, aus der 2-NP-AOZ gewonnen wird.

2-NP-AMOZ: Ein weiteres Nitrophenylderivat, das für ähnliche Zwecke verwendet wird.

2-NP-AHD: Eine verwandte Verbindung, die zum Nachweis von Nitrofuran-Metaboliten verwendet wird.

Einzigartigkeit: 2-NP-AOZ ist aufgrund seiner spezifischen Derivatisierung mit o-Nitrobenzaldehyd einzigartig, wodurch es zu einem wertvollen Marker für den Nachweis von Furazolidon-Rückständen wird. Seine chemische Struktur ermöglicht eine präzise und genaue Detektion in verschiedenen analytischen Methoden, was es zu einer bevorzugten Wahl in der Rückstandsanalyse macht .

Wissenschaftliche Forschungsanwendungen

2-NP-AOZ has several scientific research applications, including:

Wirkmechanismus

2-NP-AOZ exerts its effects primarily through its role as a metabolite of furazolidone. The compound is formed after the metabolism of furazolidone in animal tissues. The molecular targets and pathways involved include the interaction with bacterial enzymes and proteins, leading to the inhibition of bacterial growth and activity .

Vergleich Mit ähnlichen Verbindungen

3-amino-2-oxazolidinone (AOZ): The parent compound from which 2-NP-AOZ is derived.

2-NP-AMOZ: Another nitrophenyl derivative used for similar purposes.

2-NP-AHD: A related compound used in the detection of nitrofuran metabolites.

Uniqueness: 2-NP-AOZ is unique due to its specific derivatization with o-nitrobenzaldehyde, which makes it a valuable marker for the detection of furazolidone residues. Its chemical structure allows for precise and accurate detection in various analytical methods, making it a preferred choice in residue analysis .

Eigenschaften

CAS-Nummer |

676501-25-0 |

|---|---|

Molekularformel |

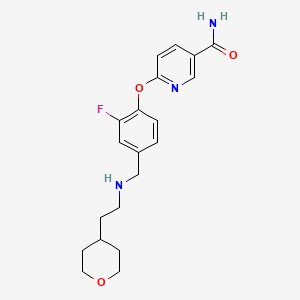

C20H24FN3O3 |

Molekulargewicht |

373.4 g/mol |

IUPAC-Name |

6-[2-fluoro-4-[[2-(oxan-4-yl)ethylamino]methyl]phenoxy]pyridine-3-carboxamide |

InChI |

InChI=1S/C20H24FN3O3/c21-17-11-15(12-23-8-5-14-6-9-26-10-7-14)1-3-18(17)27-19-4-2-16(13-24-19)20(22)25/h1-4,11,13-14,23H,5-10,12H2,(H2,22,25) |

InChI-Schlüssel |

QWNDOCKIKKQJNN-UHFFFAOYSA-N |

SMILES |

C1COCCC1CCNCC2=CC(=C(C=C2)OC3=NC=C(C=C3)C(=O)N)F |

Kanonische SMILES |

C1COCCC1CCNCC2=CC(=C(C=C2)OC3=NC=C(C=C3)C(=O)N)F |

Aussehen |

Solid powder |

Key on ui other cas no. |

676501-25-0 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO, not in water |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

LY2196044; LY 2196044; LY-2196044; Odelepran |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.